

Application of Cryo-Electron Microscopy for Determining the Structure of CopA

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Compound of Interest

Compound Name: *M-Copa*

Cat. No.: *B1675957*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CopA is a P-type ATPase responsible for the transport of copper ions across cellular membranes, playing a crucial role in maintaining copper homeostasis. Dysregulation of copper levels is implicated in various diseases, making CopA and its homologs attractive targets for drug development. Understanding the three-dimensional structure of CopA in its different conformational states is paramount for elucidating its transport mechanism and for designing targeted therapeutics. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins like CopA, which are often challenging to crystallize. This document provides a detailed overview of the application of cryo-EM for determining the structure of CopA, with a focus on the protein from the hyperthermophilic archaeon *Archaeoglobus fulgidus*. It includes protocols for protein expression and purification, cryo-EM sample preparation, data acquisition, and image processing.

I. Protein Expression and Purification

A critical prerequisite for successful cryo-EM structure determination is a pure, homogeneous, and stable protein sample. The following protocol is based on the successful expression and purification of a C-terminally truncated version of *Archaeoglobus fulgidus* CopA.

Protocol: Expression and Purification of Δ C-CopA from *A. fulgidus*

1. Expression:

- Host Strain: *E. coli* LMG194 (or a similar strain suitable for membrane protein expression).
- Plasmid: A pBAD-based expression vector containing the gene for *A. fulgidus* CopA with a C-terminal truncation. The construct should ideally include an N-terminal affinity tag (e.g., His-tag) for purification.
- Culture Medium: Luria-Bertani (LB) broth supplemented with 100 μ g/mL ampicillin.
- Growth Conditions:
 - Inoculate 1 L of LB medium with a single colony of transformed *E. coli*.
 - Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.
 - Induce protein expression by adding L-arabinose to a final concentration of 0.02% (w/v).
 - Continue to grow the culture for an additional 3-4 hours at 30°C.
- Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

2. Purification:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 1 mM PMSF, and 1 μ g/mL DNase I.
- Solubilization Buffer: Lysis buffer supplemented with 1% (w/v) n-dodecyl- β -D-maltopyranoside (DDM).
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, and 0.05% (w/v) DDM.

- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, and 0.05% (w/v) DDM.
- Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.02% (w/v) DDM.
- Purification Steps:
 - Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a high-pressure homogenizer.
 - Pellet the cell debris by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
 - Discard the supernatant and resuspend the membrane pellet in solubilization buffer. Stir gently for 1 hour at 4°C to solubilize the membrane proteins.
 - Clarify the solubilized membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
 - Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer.
 - Wash the column extensively with wash buffer to remove non-specifically bound proteins.
 - Elute the protein with elution buffer.
 - Concentrate the eluted protein and further purify it by size exclusion chromatography using a Superdex 200 or similar column equilibrated with SEC buffer.
 - Collect the fractions corresponding to the monomeric or dimeric CopA peak and assess purity by SDS-PAGE. A final yield of 6–9 mg of purified protein from a 6 L culture can be expected^[1].

II. Cryo-EM Grid Preparation

The goal of grid preparation is to embed the purified protein particles in a thin layer of vitreous (non-crystalline) ice.

Protocol: Vitrification of CopA Samples

- Grid Preparation: Glow-discharge holey carbon grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to make the surface hydrophilic.
- Sample Application: Apply 3-4 μL of purified CopA at a concentration of 1-5 mg/mL to the glow-discharged grid.
- Blotting and Plunging:
 - Place the grid in a vitrification robot (e.g., Vitrobot Mark IV or Leica EM GP).
 - Set the chamber to 4°C and 100% humidity.
 - Blot the grid for 2-4 seconds with a blot force of -1 to -5 to remove excess liquid.
 - Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
- Grid Storage: Store the vitrified grids in liquid nitrogen until imaging.

III. Cryo-EM Data Acquisition

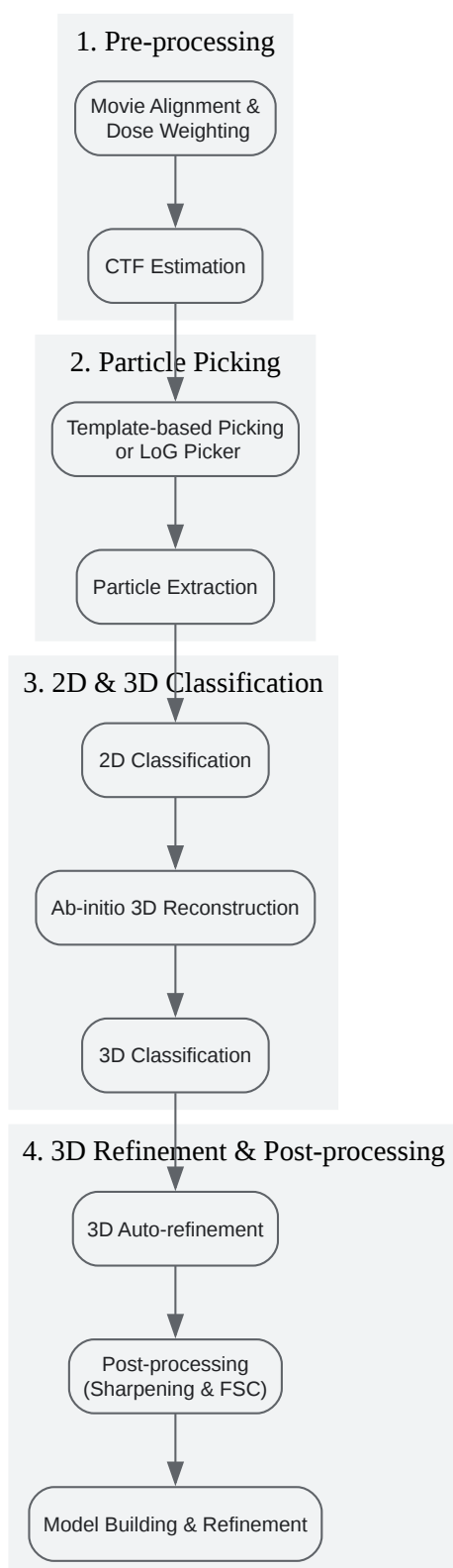
Data is collected on a transmission electron microscope equipped with a direct electron detector.

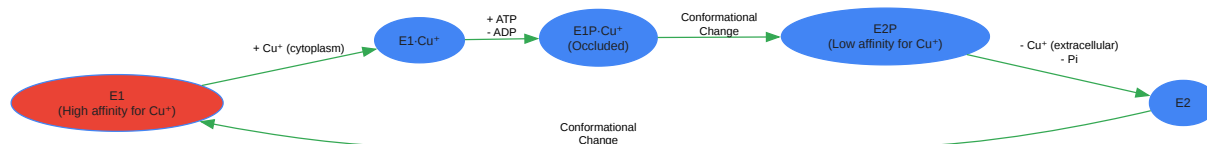
Parameter	Recommended Value
Microscope	Titan Krios or Glacios
Electron Energy	300 keV
Detector	Gatan K2/K3 or Falcon 3/4
Magnification	50,000x - 100,000x
Pixel Size	0.8 - 1.5 Å/pixel
Total Electron Dose	40 - 60 e ⁻ /Å ²
Dose Rate	8 - 15 e ⁻ /pixel/second
Number of Frames	40 - 60
Defocus Range	-1.0 to -3.0 µm
Data Collection Software	EPU or SerialEM

IV. Image Processing and 3D Reconstruction

The collected movie stacks are processed to generate a high-resolution 3D reconstruction of CopA. The following workflow can be implemented using software packages like RELION or CryoSPARC.

Workflow for Single Particle Analysis of CopA





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References

- 1. Single Particle Cryo-EM analysis (SPA) for Beginners | Graduate School of Life Sciences [gsls.cloud.opencampus.net]
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